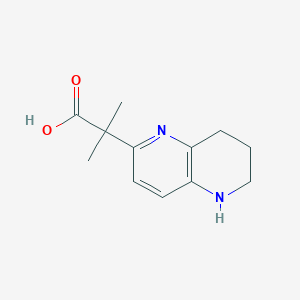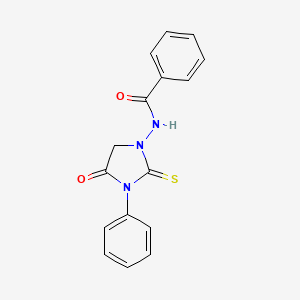![molecular formula C6H5BrN4O B12949976 3-Bromo-6-methoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12949976.png)
3-Bromo-6-methoxy-[1,2,4]triazolo[4,3-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-6-methoxy-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of a triazole ring fused to a pyrazine ring, with a bromine atom at the 3-position and a methoxy group at the 6-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-methoxy-[1,2,4]triazolo[4,3-a]pyrazine can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and eco-friendly method results in the formation of the desired compound in good-to-excellent yields . Another approach involves the use of Sonogashira coupling reactions, where 3-bromo-6-methyl-1,2,4,5-tetrazines are coupled with terminal alkynes .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-6-methoxy-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted triazolopyrazines, while oxidation and reduction reactions can modify the functional groups present on the compound.
Applications De Recherche Scientifique
3-Bromo-6-methoxy-[1,2,4]triazolo[4,3-a]pyrazine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors, particularly targeting c-Met and VEGFR-2 kinases.
Antibacterial Activity: The compound has shown promising antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
Material Science: It is utilized in the synthesis of heat-resistant explosives and other advanced materials.
Mécanisme D'action
The mechanism of action of 3-Bromo-6-methoxy-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets and pathways. For instance, as a kinase inhibitor, it binds to the active sites of c-Met and VEGFR-2 kinases, inhibiting their activity and thereby preventing the proliferation of cancer cells . The compound’s antibacterial activity is attributed to its ability to disrupt bacterial cell wall synthesis and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine: Similar in structure but with different substitution patterns.
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazole ring but are fused to a pyridine ring instead of a pyrazine ring.
3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine: Another derivative with different substituents that exhibit unique biological activities.
Uniqueness
3-Bromo-6-methoxy-[1,2,4]triazolo[4,3-a]pyrazine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its bromine and methoxy substituents contribute to its effectiveness as a kinase inhibitor and its potential in antibacterial applications.
Propriétés
Formule moléculaire |
C6H5BrN4O |
|---|---|
Poids moléculaire |
229.03 g/mol |
Nom IUPAC |
3-bromo-6-methoxy-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C6H5BrN4O/c1-12-5-3-11-4(2-8-5)9-10-6(11)7/h2-3H,1H3 |
Clé InChI |
QWUBUWNEQUCBPU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CN2C(=NN=C2Br)C=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Dichloro-5-methoxybenzo[d]thiazole](/img/structure/B12949895.png)

![2-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B12949911.png)


![6-(4-Bromophenyl)-2-oxa-5,7-diazaspiro[3.4]oct-5-en-8-one](/img/structure/B12949918.png)








